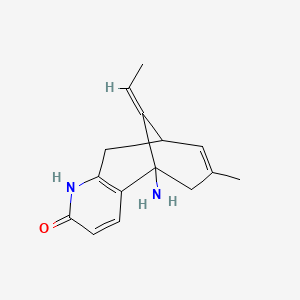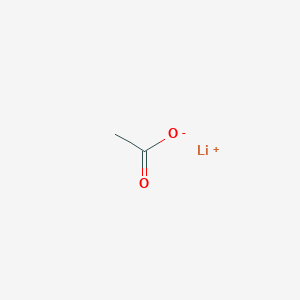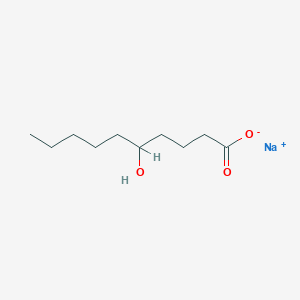
sodium;5-hydroxydecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-hydroxydecanoate is a chemical compound with the molecular formula C10H19NaO3. It is a sodium salt of 5-hydroxydecanoic acid and is known for its role as a selective ATP-sensitive potassium (KATP) channel blocker. This compound is a substrate for mitochondrial outer membrane acyl-CoA synthetase and exhibits antioxidant activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-hydroxydecanoate typically involves the reaction of 5-hydroxydecanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide neutralizes the carboxylic acid group of 5-hydroxydecanoic acid, forming the sodium salt .
Industrial Production Methods
Industrial production methods for sodium 5-hydroxydecanoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same neutralization reaction, but with optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-hydroxydecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 5-oxodecanoate or 5-carboxydecanoate.
Reduction: 5-decanol.
Substitution: 5-alkoxydecanoate or 5-acetoxydecanoate.
Applications De Recherche Scientifique
Sodium 5-hydroxydecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fatty acid metabolism.
Biology: Investigated for its role in cellular metabolism and mitochondrial function.
Medicine: Explored for its potential therapeutic effects in conditions related to oxidative stress and ischemia-reperfusion injury.
Industry: Utilized in the development of pharmaceuticals and as an additive in various chemical formulations
Mécanisme D'action
Sodium 5-hydroxydecanoate exerts its effects primarily by blocking ATP-sensitive potassium (KATP) channels. This blockade prevents the efflux of potassium ions, thereby modulating cellular excitability and protecting cells from ischemic damage. The compound also interacts with mitochondrial outer membrane acyl-CoA synthetase, influencing fatty acid metabolism and exhibiting antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-hydroxydecanoic acid: The parent compound of sodium 5-hydroxydecanoate.
5-oxodecanoate: An oxidized derivative.
5-decanol: A reduced derivative
Uniqueness
Sodium 5-hydroxydecanoate is unique due to its dual role as a KATP channel blocker and a substrate for mitochondrial enzymes. This dual functionality makes it a valuable tool in research focused on cellular metabolism, oxidative stress, and mitochondrial function .
Propriétés
IUPAC Name |
sodium;5-hydroxydecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAGNECWEKMWRM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(CCCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
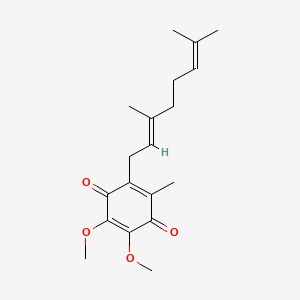
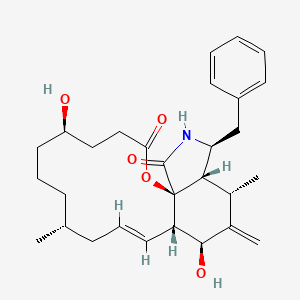
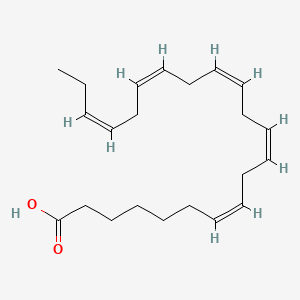

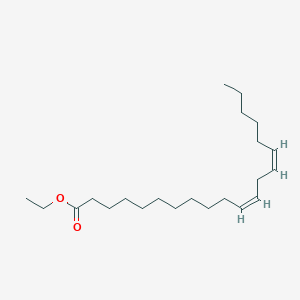

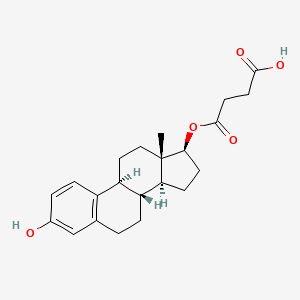
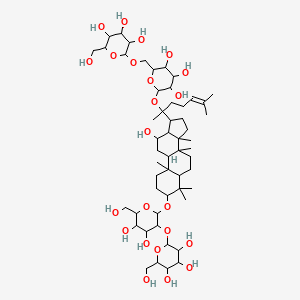
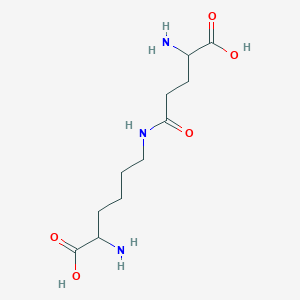
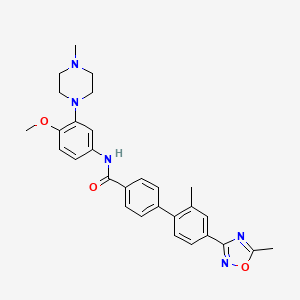
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B7803447.png)
![[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803460.png)
